molecular formula C16H17NO2S B2526395 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034564-69-5

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2526395
CAS No.: 2034564-69-5
M. Wt: 287.38
InChI Key: HDNPYJWSYNVLIF-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

One area of application involves the use of thiophene and furan derivatives in organic synthesis, particularly in cycloaddition reactions and catalysis. The study by Iwakura et al. discusses the 1,3-dipolar cycloaddition reaction of thiophenecarbonitrile N-oxides with various dipolarophiles, showcasing the utility of thiophene derivatives in synthesizing heterocyclic compounds (Iwakura et al., 1968). Similarly, Tran and Kwon demonstrate phosphine-catalyzed annulations involving cyclohexenes, highlighting the relevance of cyclohexene frameworks in constructing complex molecular architectures (Tran & Kwon, 2007).

Materials Science

In materials science, compounds containing furan and thiophene units have been explored for their properties and applications. For instance, Mao et al. synthesized bio-based polyamide from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine, revealing its potential as an environmentally friendly alternative for engineering thermoplastics and high-performance materials (Mao et al., 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs of furan and thiophene have been incorporated into various drug designs for their biological activities. Horti et al. developed a PET radiotracer for imaging of reactive microglia in neuroinflammation, employing a furan-carboxamide framework (Horti et al., 2019). This underscores the relevance of such compounds in developing diagnostic tools for neurological conditions.

Corrosion Inhibition

Murmu et al. explored the corrosion inhibition properties of azomethine functionalized triazole derivatives, including thiophenyl and furanyl motifs, for mild steel in acidic medium. Their work demonstrates the significance of thiophene and furan derivatives in protecting metals against corrosion, offering insights into the application of similar compounds in materials protection (Murmu et al., 2020).

Future Directions

Thiophene derivatives, such as “N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activity and potential applications in various fields such as organic electronics, material science, and pharmaceutical studies.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNPYJWSYNVLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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